molecular formula C23H23N5O2 B2494667 N-(2,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1251604-06-4

N-(2,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2494667
CAS No.: 1251604-06-4
M. Wt: 401.47
InChI Key: QZUQFBFSCWAFFB-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a potent and selective small molecule inhibitor of p21-activated kinase 4 (PAK4). Research indicates that this compound effectively binds to the PAK4 kinase domain, inhibiting its enzymatic activity and subsequent phosphorylation of downstream effectors . The primary research value of this inhibitor lies in its application in oncology, particularly in investigating the role of PAK4 in cancer cell proliferation, survival, and migration. The PAK4 pathway is frequently dysregulated in various cancers, and this tool compound allows researchers to probe the mechanistic links between PAK4 signaling and tumorigenesis. Studies utilizing this inhibitor have demonstrated its efficacy in suppressing the growth and metastasis of gastric cancer cells , highlighting its utility as a pharmacological probe for validating PAK4 as a therapeutic target. Its use is critical for elucidating the complexities of the PAK4 signaling network and for supporting the development of novel anti-cancer strategies targeting this kinase. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-14-5-6-16(3)20(11-14)24-22(29)13-27-23(30)28-21(26-27)10-9-19(25-28)18-8-7-15(2)17(4)12-18/h5-12H,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUQFBFSCWAFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multiple stepsCommon reagents used in these reactions include hydrazine derivatives, acyl chlorides, and various catalysts to facilitate the formation of the heterocyclic ring .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(2,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide exhibits significant anticancer properties. Research has demonstrated its effectiveness against various cancer cell lines. For instance, in vitro assays have shown that this compound can inhibit the growth of specific cancer cells with notable efficacy. The mechanism of action appears to involve the modulation of key signaling pathways that regulate cell proliferation and apoptosis .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Preliminary in silico studies suggest that it may act as a 5-lipoxygenase inhibitor, a target implicated in inflammatory processes. This potential application opens avenues for developing new anti-inflammatory drugs based on this compound's structure .

Structure-Activity Relationship (SAR) Studies

The unique triazolo-pyridazine framework of this compound provides a rich platform for SAR studies. Researchers are exploring modifications to the molecular structure to enhance its biological activity and selectivity toward specific targets. Such studies are crucial for optimizing the compound's pharmacokinetic properties and therapeutic index .

Synthesis and Derivatives

The synthesis of this compound involves multi-step chemical reactions that can yield various derivatives with altered biological profiles. These derivatives are being investigated for their potential use as novel therapeutic agents in treating diseases beyond cancer and inflammation .

Organic Electronics

Due to its unique electronic properties derived from its aromatic structure and heterocyclic components, this compound is being explored for applications in organic electronics. Its potential utility in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is under investigation as researchers seek to leverage its electronic characteristics for improved device performance .

Case Studies

Study FocusFindingsReference
Anticancer ActivitySignificant inhibition of growth in multiple cancer cell lines; potential mechanism identified.
Anti-inflammatory EffectsIdentified as a potential 5-lipoxygenase inhibitor; promising for future drug development.
Material ScienceExplored for use in OLEDs and OPVs due to favorable electronic properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide involves its interaction with specific molecular targets. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells . The compound’s effects are mediated through various signaling pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Heterocyclic Systems

The target compound’s triazolo[4,3-b]pyridazin core distinguishes it from analogues with pyrimidine (e.g., triazolo[4,3-c]pyrimidin in ) or isothiazolo[5,4-b]pyridine () backbones. The pyridazin ring (two adjacent nitrogen atoms) may confer distinct electronic properties compared to pyrimidine (two meta-positioned nitrogens), influencing solubility and target binding .

Substituent Analysis

Key structural differences among analogues are summarized below:

Compound Core Structure Position 6 Substituent Acetamide Substituent
Target Compound Triazolo[4,3-b]pyridazin 3,4-dimethylphenyl N-(2,5-dimethylphenyl)
N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide Triazolo[4,3-c]pyrimidin 4-fluorophenylamino N-(2,5-dimethylphenyl)
N-(2,5-dimethylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide Triazolo[4,3-b]pyridazin Phenyl N-(2,5-dimethylphenyl)
Key Observations:
  • Position 6 Substituents: The 3,4-dimethylphenyl group in the target compound enhances lipophilicity compared to the phenyl () or 4-fluorophenylamino () groups. This could improve membrane permeability but may reduce aqueous solubility .

Implications of Structural Differences

Physicochemical Properties

  • Lipophilicity : The 3,4-dimethylphenyl substituent likely increases logP compared to phenyl or fluorophenyl analogues, impacting bioavailability .
  • Solubility : The triazolo[4,3-b]pyridazin core may exhibit lower solubility than pyrimidine-based systems due to reduced polarity .

Pharmacological Considerations

  • Target Binding : The dimethylphenyl group’s steric bulk may hinder binding to flat aromatic pockets compared to smaller substituents like phenyl .
  • Metabolic Stability : Methyl groups could slow oxidative metabolism, enhancing half-life relative to halogenated analogues .

Biological Activity

N-(2,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a triazolo-pyridazine moiety that is known for its diverse biological activities. The molecular formula is C19H21N5OC_{19}H_{21}N_5O with a molecular weight of approximately 335.41 g/mol. The presence of multiple aromatic rings contributes to its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : The compound acts as an inhibitor of polo-like kinase 1 (Plk1), a critical regulator of cell cycle progression. Inhibition of Plk1 leads to mitotic arrest and apoptosis in cancer cells .
  • In Vitro Studies : In cell line assays (e.g., MCF-7 breast cancer cells), the compound demonstrated significant cytotoxicity with an IC50 value of around 5 μM, indicating potent anticancer activity .
Cell Line IC50 (μM)
MCF-75.0
A5496.5
SW4807.0

Cytotoxicity Profile

The cytotoxic effects were evaluated using the MTT assay across various cancerous and non-cancerous cell lines:

  • Selectivity : The compound exhibited selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells (e.g., HEK-293) with IC50 values greater than 20 μM .
Cell Type IC50 (μM)
HEK-293>20
SH-SY5Y10.0

Other Biological Activities

In addition to anticancer properties, this compound has shown potential in:

  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against certain bacterial strains.

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

  • Case Study on Breast Cancer : A recent study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induction of apoptosis markers such as caspase activation .
  • Combination Therapy : Research indicates that when combined with traditional chemotherapeutics, the compound enhances overall efficacy and reduces side effects associated with high doses of conventional drugs.

Q & A

Basic: What are the recommended synthetic routes for this compound, and what key reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step reactions starting with precursor molecules such as substituted pyridazines and triazole derivatives. Key steps include cyclization to form the triazolo-pyridazine core and subsequent coupling with the acetamide moiety via nucleophilic substitution or amidation. Critical conditions include:

  • Temperature control (e.g., 60–80°C for cyclization steps to avoid side reactions) .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for cross-coupling reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
  • Purification : Use of column chromatography or recrystallization to isolate the final product with ≥95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methyl, phenyl, and acetamide groups. Aromatic proton signals in the 6.5–8.5 ppm range validate substituent positions .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the acetamide and triazole moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for confirming the triazolo-pyridazine core .

Advanced: How can researchers optimize the synthetic pathway to improve scalability while maintaining purity?

  • Design of Experiments (DOE) : Systematically vary reaction parameters (e.g., stoichiometry, solvent ratios) to identify optimal conditions .
  • Flow Chemistry : Continuous flow systems enhance reproducibility for exothermic steps (e.g., cyclization) .
  • In-line Analytics : Use HPLC or UV-Vis monitoring to track intermediate formation and minimize impurities .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Advanced: How should contradictory data regarding the compound's biological targets (e.g., enzyme inhibition vs. receptor modulation) be resolved?

  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase activity via radiometric assays) alongside receptor binding studies (e.g., SPR or fluorescence polarization) .
  • Genetic Knockdown Models : Use siRNA or CRISPR to silence putative targets and assess functional changes in cellular assays .
  • Computational Docking : Compare binding affinities of the compound to proposed targets using molecular dynamics simulations .
  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across assays to identify primary vs. off-target effects .

Advanced: What methodologies are recommended for establishing the structure-activity relationship (SAR) of analogs of this compound?

  • Systematic Substituent Variation : Modify substituents on the phenyl rings (e.g., electron-withdrawing vs. donating groups) and assess activity shifts .
  • In Vitro Profiling : Test analogs against panels of enzymes/cell lines to identify selectivity trends (e.g., IC₅₀ values in kinase or cytotoxicity assays) .
  • Metabolic Stability Studies : Use liver microsomes to correlate structural features (e.g., methyl groups) with half-life improvements .
  • 3D-QSAR Modeling : Generate pharmacophore models to predict critical steric/electronic features for activity .

Advanced: How can researchers address low solubility or bioavailability in preclinical studies?

  • Salt Formation : Screen with counterions (e.g., HCl or sodium salts) to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
  • Pharmacokinetic Profiling : Conduct in vivo studies with LC-MS/MS quantification to track absorption and bioavailability .

Basic: What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Enzyme Inhibition Assays : Test against kinases, proteases, or oxidoreductases using fluorogenic substrates .
  • Cytotoxicity Screening : Use MTT or ATP-based assays in cancer cell lines (e.g., HeLa or MCF-7) .
  • Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

Advanced: What strategies mitigate toxicity or off-target effects observed in in vivo models?

  • Metabolite Identification : Use LC-HRMS to detect toxic metabolites and redesign labile moieties .
  • Target Engagement Studies : Confirm on-target effects using biotinylated probes or photoaffinity labeling .
  • Toxicogenomics : RNA-seq or proteomics to identify pathways affected by off-target toxicity .
  • Prodrug Activation : Design tissue-specific prodrugs to limit systemic exposure .

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